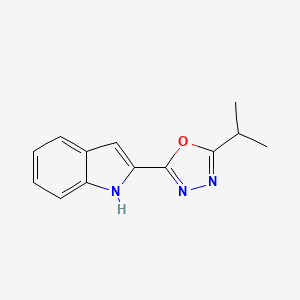

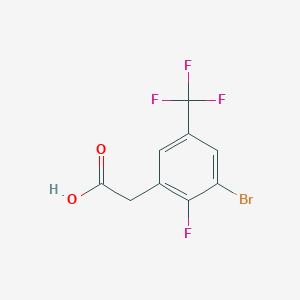

![molecular formula C14H17N3O3S2 B2372295 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 865180-17-2](/img/structure/B2372295.png)

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzo[d]thiazol-2(3H)-one, which is a type of heterocyclic compound. The presence of the allyl group and the sulfamoyl group suggest that it could have interesting chemical properties .

Molecular Structure Analysis

The compound likely has a conjugated system due to the presence of the allyl group and the benzo[d]thiazol-2(3H)-one group. This could result in interesting optical and electronic properties .Chemical Reactions Analysis

The allyl group in the compound could potentially undergo reactions typical of alkenes, such as addition reactions. The sulfamoyl group could also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s being studied. Some potential properties of interest could include its melting point, boiling point, solubility in various solvents, and its spectral properties .Scientific Research Applications

Synthesis and Antimicrobial Evaluation

The compound has been synthesized as part of a study focused on new heterocyclic compounds. These compounds, incorporating a sulfamoyl moiety, have shown promising results in in vitro antibacterial and antifungal activities. This suggests its potential as an antimicrobial agent (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Synthesis and Analgesic Properties

Another study explored the synthesis of derivatives related to this compound, aiming to evaluate their potential analgesic properties. The research involved synthesizing a series of derivatives and testing their analgesic activity, indicating the compound's relevance in pain treatment research (Demchenko et al., 2018).

Intramolecular Participation in Reactivity

Research has also been conducted on the reactivity of carbenes and diazoalkanes bearing arylthio and allylthio groups. This research contributes to the understanding of the compound's behavior in various chemical reactions, which is essential for its application in synthetic chemistry (Ojima & Kondo, 1973).

Olefin Metathesis Catalysts

The compound has been studied in the context of ruthenium-based olefin metathesis catalysts. This research highlights its use in facilitating efficient benchmark olefin metathesis reactions, which are crucial in organic synthesis and industrial processes (Vougioukalakis & Grubbs, 2008).

Novel Synthesis Methods

Studies have also focused on novel methods for synthesizing related heterocyclic compounds, showcasing the compound's role in developing new synthetic pathways (Kim, Kim, & Park, 2002).

Mechanism of Action

Without specific context, it’s hard to say what the mechanism of action of this compound would be. If it’s being used as a drug, the mechanism would depend on the specific biological target. If it’s being used in a material or a chemical reaction, the mechanism would depend on the specific application .

Safety and Hazards

Future Directions

The future directions for research on this compound would depend on its intended application. For example, if it’s being studied as a potential drug, future research could involve studying its pharmacokinetics and pharmacodynamics, its efficacy in various disease models, and eventually clinical trials .

properties

IUPAC Name |

2-methyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S2/c1-4-7-17-11-6-5-10(22(15,19)20)8-12(11)21-14(17)16-13(18)9(2)3/h4-6,8-9H,1,7H2,2-3H3,(H2,15,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINPNVRHDSLSPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)N)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

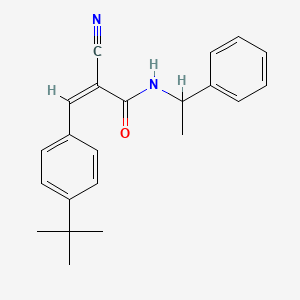

![2-(4-(Benzylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2372212.png)

![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-dipropylacetamide](/img/structure/B2372213.png)

![(E)-4-(Dimethylamino)-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]but-2-enamide](/img/structure/B2372220.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2372225.png)

![3-[(4-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2372231.png)

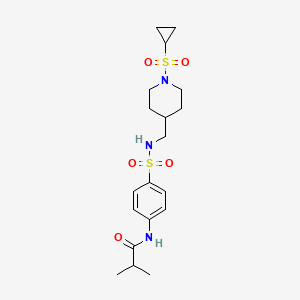

![N-(4-((1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide](/img/structure/B2372232.png)

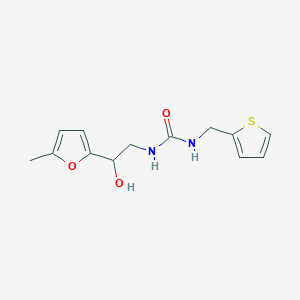

![2-(benzo[d]oxazol-2-ylthio)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide](/img/structure/B2372235.png)